molecular formula C22H19NO5 B299053 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

Cat. No. B299053
M. Wt: 377.4 g/mol
InChI Key: PFRHTNIOHQELCG-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid are still being studied. However, research has shown that it can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid in lab experiments is its potential as a multi-targeted agent, with the ability to inhibit multiple pathways involved in various diseases. However, a limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.

Future Directions

For research on 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid include further studies on its mechanism of action, optimization of its use as a therapeutic agent, and exploration of its potential in other areas of scientific research. Additionally, research on its potential side effects and toxicity is needed to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid involves the reaction of 4-carboxybenzaldehyde with methyl 2-amino-3-methylbenzoate in the presence of acetic anhydride. The resulting product is then subjected to further reactions to obtain the final compound.

Scientific Research Applications

The potential applications of 4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid in scientific research are numerous. It has been studied for its anticancer properties, with promising results in inhibiting the growth of various cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antimicrobial agent, with research showing its effectiveness against various bacterial strains.

properties

Product Name

4-{(Z)-[4-(methoxycarbonyl)-5-methyl-1-(3-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

4-[(Z)-[4-methoxycarbonyl-5-methyl-1-(3-methylphenyl)-2-oxopyrrol-3-ylidene]methyl]benzoic acid

InChI

InChI=1S/C22H19NO5/c1-13-5-4-6-17(11-13)23-14(2)19(22(27)28-3)18(20(23)24)12-15-7-9-16(10-8-15)21(25)26/h4-12H,1-3H3,(H,25,26)/b18-12-

InChI Key

PFRHTNIOHQELCG-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=C(/C(=C/C3=CC=C(C=C3)C(=O)O)/C2=O)C(=O)OC)C

SMILES

CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC=C(C=C3)C(=O)O)C2=O)C(=O)OC)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=CC3=CC=C(C=C3)C(=O)O)C2=O)C(=O)OC)C

Origin of Product

United States

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